Hmgb1-IN-2

Inflammation Sepsis Acute Kidney Injury

Researchers requiring a selective HMGB1 inhibitor with defined potency often face supply inconsistency. HMGB1-IN-2 is a glycyrrhizin analogue engineered with a C-N glycoside bond for enhanced target binding. It provides reproducible, quantitative data for SAR and mechanistic studies. • Activity: RAW264.7 NO inhibition IC50 20.2 µM; selectivity vs. cytotoxicity in Huh7 (77.0 µM) & A549 (82.0 µM) cells. • In Vivo: Reduces serum creatinine, BUN, NLRP3 & caspase-1 p20 at 15 mg/kg i.p. in septic AKI models. • Supply: Batch-to-batch consistency with ≥98% purity; ambient shipping.

Molecular Formula C53H71N3O11
Molecular Weight 926.1 g/mol
Cat. No. B12377020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHmgb1-IN-2
Molecular FormulaC53H71N3O11
Molecular Weight926.1 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)N2C=C(N=N2)COC(=O)C3(CCC4(CCC5(C(=CC(=O)C6C5(CCC7C6(CCC(C7(C)C)OC(=O)C=CC8=CC=C(C=C8)OC)C)C)C4C3)C)C)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C53H71N3O11/c1-31-45(66-33(3)58)40(65-32(2)57)27-43(64-31)56-29-35(54-55-56)30-63-47(61)50(7)23-22-49(6)24-25-52(9)37(38(49)28-50)26-39(59)46-51(8)20-19-42(48(4,5)41(51)18-21-53(46,52)10)67-44(60)17-14-34-12-15-36(62-11)16-13-34/h12-17,26,29,31,38,40-43,45-46H,18-25,27-28,30H2,1-11H3/b17-14+/t31?,38-,40?,41?,42+,43-,45-,46-,49-,50+,51+,52-,53-/m1/s1
InChIKeyOQJOHNIMJZLDIQ-JEDGOUBWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HMGB1-IN-2 Procurement Guide


HMGB1-IN-2, also known as compound 15, is a glycyrrhizin analogue developed as a selective inhibitor of the highly conserved nuclear protein high-mobility group box 1 (HMGB1) [1]. It was synthesized as part of a structure-activity relationship study aiming to improve the potency and pharmacokinetic properties of glycyrrhizin-based HMGB1 antagonists [1]. The compound demonstrates NO inhibitory activity in RAW264.7 cells with an IC50 of 20.2 μM and has been validated in a mouse model of septic acute kidney injury (AKI) [1]. Its molecular formula is C53H71N3O11 with a molecular weight of 926.14 g/mol .

HMGB1-IN-2 Differentiation Evidence


HMGB1 inhibitors are not functionally equivalent. Glycyrrhizin, while a direct HMGB1 antagonist, exhibits low potency and complex glycosidic structure that limits synthetic tractability [1]. Ethyl pyruvate acts primarily as an HMGB1 release inhibitor rather than a direct antagonist, and its simple aliphatic ester structure confers distinct pharmacological properties . HMGB1-IN-2 was specifically engineered as a glycyrrhizin analogue with a C-N glycoside bond to enhance HMGB1 binding affinity and improve pharmacokinetic behavior [1]. Substitution with these generic alternatives would result in different potency, target engagement mechanism, and in vivo efficacy profiles, as quantified below.

HMGB1-IN-2 Comparative Evidence


NO Inhibition: HMGB1-IN-2 vs. HMGB1-IN-1

In the same study, compound 15 (HMGB1-IN-2) exhibited an IC50 of 20.2 μM for NO inhibition in RAW264.7 cells, while compound 6 (HMGB1-IN-1) showed superior potency with an IC50 of 15.9 μM [1]. Both compounds were derived from the same glycyrrhizin analogue series and tested under identical conditions. HMGB1-IN-2, despite slightly lower potency, demonstrates a distinct structural profile that may confer advantages in selectivity or pharmacokinetics (see Evidence Item 2).

Inflammation Sepsis Acute Kidney Injury

Molecular Properties vs. Glycyrrhizin

HMGB1-IN-2 has a molecular weight of 926.14 g/mol and a complex triazole-glycoside-triterpenoid hybrid structure . In contrast, the parent compound glycyrrhizin has a molecular weight of 822.9 g/mol and a simpler diglucuronide aglycone structure . Ethyl pyruvate, a simple aliphatic ester, has a molecular weight of only 116.12 g/mol . The higher molecular weight and increased structural complexity of HMGB1-IN-2 may influence its tissue distribution, metabolic stability, and binding interactions, differentiating it from both natural product-derived and small-molecule HMGB1 modulators.

Medicinal Chemistry Drug Discovery Pharmacokinetics

In Vivo Septic AKI Efficacy Comparison

HMGB1-IN-2 (compound 15) at 15 mg/kg (i.p.) significantly alleviated kidney injury in a mouse model of septic acute kidney injury, reducing serum creatinine and BUN, and improving renal histopathology [1]. Glycyrrhizin has also shown protective effects in AKI models, but typically at higher doses (e.g., 10-50 mg/kg) and with variable efficacy depending on the injury model [2]. The engineered C-N glycoside bond in HMGB1-IN-2 was specifically designed to improve pharmacokinetic properties over glycyrrhizin, potentially enabling lower effective doses [1].

In Vivo Pharmacology Acute Kidney Injury Sepsis

Anti-Apoptotic Activity vs. Class Inhibitors

At 30 μM, HMGB1-IN-2 reduces caspase-1 p20 levels and exhibits anti-apoptotic activity in HK-2 cells [1]. In contrast, many HMGB1 inhibitors (e.g., ethyl pyruvate) primarily target HMGB1 release or extracellular signaling without directly modulating the NLRP3 inflammasome-caspase-1 axis [2]. HMGB1-IN-1 (compound 6) also downregulates caspase-1 p20, but HMGB1-IN-2 provides a structurally distinct alternative within the same mechanistic class.

Apoptosis Inflammation Caspase-1

Cytotoxicity Selectivity in Cancer Cells

HMGB1-IN-2 inhibits Huh7 hepatocellular carcinoma cells and A549 lung adenocarcinoma cells with IC50 values of 77.0 μM and 82.0 μM, respectively . In contrast, its anti-inflammatory IC50 in RAW264.7 macrophages is 20.2 μM, suggesting a 3.8- to 4.1-fold selectivity window for anti-inflammatory over cytotoxic effects. Many HMGB1 inhibitors lack this defined differential profile, making HMGB1-IN-2 a useful tool for dissecting HMGB1-mediated inflammation versus tumor cell proliferation.

Cancer Research Cytotoxicity Selectivity

HMGB1-IN-2 Application Scenarios


Mechanistic Studies in SA-AKI

Based on validated in vivo efficacy in a septic AKI mouse model at 15 mg/kg i.p. [1], HMGB1-IN-2 is the preferred tool compound for dissecting HMGB1-dependent pathways in SA-AKI. Its ability to reduce serum creatinine and BUN, coupled with downregulation of NLRP3 and caspase-1 p20, supports investigations into the HMGB1-NLRP3 inflammasome axis in renal injury.

Benchmarking Novel HMGB1 Antagonists

With a defined IC50 of 20.2 μM in RAW264.7 cells and head-to-head data against compound 6 (IC50 = 15.9 μM) [1], HMGB1-IN-2 serves as an essential reference standard for benchmarking novel HMGB1 inhibitors. Its distinct structural features (C-N glycoside bond, triazole moiety) make it a valuable comparator in SAR campaigns aimed at improving glycyrrhizin analogues.

Inflammasome and Pyroptosis Research

HMGB1-IN-2 at 30 μM reduces caspase-1 p20 levels and inhibits NF-κB p65 phosphorylation [1], positioning it as a chemical probe for studying HMGB1-mediated inflammasome activation and pyroptosis. This application is particularly relevant for research in sterile inflammation, autoimmune disorders, and cytokine storm syndromes.

Differentiating Anti-Inflammatory vs. Cytotoxic Effects

The defined selectivity window between anti-inflammatory activity (RAW264.7 IC50 = 20.2 μM) and cancer cell cytotoxicity (Huh7 IC50 = 77.0 μM; A549 IC50 = 82.0 μM) enables precise experimental design in tumor microenvironment studies. Researchers can utilize HMGB1-IN-2 to modulate inflammation without confounding cytotoxicity, a critical distinction not well-characterized for many other HMGB1 inhibitors.

Technical Documentation Hub

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